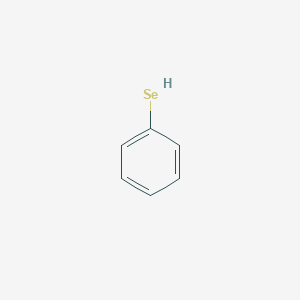

Selenophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzeneselenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Se/c7-6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDODWFPDZYSKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SeH] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-96-5, 57880-10-1 | |

| Record name | Benzeneselenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC229609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Selenophenol via Diphenyldiselenide Reduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary methodologies for the synthesis of selenophenol through the reduction of diphenyldiselenide. This guide is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and organoselenium chemistry. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize the reaction pathways and workflows.

Introduction

This compound (C₆H₅SeH), a key organoselenium compound, is a valuable reagent in organic synthesis and a precursor for various selenium-containing molecules with potential therapeutic applications. A common and convenient method for the preparation of this compound is the reduction of its stable and less volatile oxidized form, diphenyldiselenide ((C₆H₅)₂Se₂). This process involves the cleavage of the selenium-selenium bond to yield the corresponding selenolate anion (C₆H₅Se⁻), which upon acidification, affords this compound. This guide focuses on three prevalent reduction methods: using sodium borohydride (B1222165), zinc powder, and hypophosphorous acid.

Chemical Reaction Pathway

The fundamental chemical transformation involves the reduction of the diselenide to a selenolate, followed by protonation to yield the selenol.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the reduction of diphenyldiselenide using sodium borohydride, zinc powder, and hypophosphorous acid. The quantitative data for each method are summarized in the subsequent tables.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a widely used reducing agent for the synthesis of this compound due to its convenience and efficiency. The reaction proceeds via the formation of a sodium phenylselenolate intermediate.

Experimental Protocol:

-

To a solution of diphenyldiselenide in ethanol, sodium borohydride is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred until the characteristic yellow color of diphenyldiselenide disappears, indicating the complete formation of the colorless phenylselenolate anion.

-

The reaction mixture is then carefully acidified with a dilute acid, such as hydrochloric acid (HCl), to protonate the selenolate and form this compound.

-

The product can be extracted with an organic solvent, dried, and purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Reagents | ||

| Diphenyldiselenide | 1.0 equiv | [1][2] |

| Sodium Borohydride | 2.0-3.0 equiv | [3] |

| Solvent | Ethanol or Ethanol/Water | [1][4] |

| Acid | Dilute HCl | [5] |

| Reaction Conditions | ||

| Temperature | Room Temperature to Reflux | [1] |

| Atmosphere | Inert (Nitrogen or Argon) | |

| Yield | ||

| This compound | Good to high (specific yields vary) | [1][4] |

Reduction with Zinc Powder

Zinc powder, in the presence of an acid, is an effective and economical reducing agent for the cleavage of the Se-Se bond in diphenyldiselenide. This method often proceeds in a biphasic system.

Experimental Protocol:

-

Diphenyldiselenide is dissolved in an organic solvent (e.g., ethyl acetate) and combined with an aqueous acidic solution (e.g., 10% v/v HCl).

-

Zinc powder is added to the biphasic mixture, and the reaction is stirred vigorously at room temperature.

-

The reduction is typically complete when the yellow color of the organic layer disappears, which usually takes about 20 minutes.

-

The excess zinc powder is removed by decantation or filtration.

-

The resulting solution containing the zinc selenolate can be used directly for further reactions, or the this compound can be isolated after an appropriate work-up.

| Parameter | Value | Reference |

| Reagents | ||

| Diphenyldiselenide | 0.16 mmol (1.0 equiv) | |

| Zinc Powder | 1.6 mmol (10 equiv) | |

| Solvent System | Ethyl Acetate / 10% v/v HCl | |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Reaction Time | ~20 minutes | |

| Yield | ||

| This compound (in situ) | High conversion |

Reduction with Hypophosphorous Acid

Hypophosphorous acid (H₃PO₂) is another effective reagent for the reduction of diselenides to selenols. This reaction is often carried out at elevated temperatures.

Experimental Protocol:

-

Diphenyldiselenide is dissolved in a suitable solvent, such as glycerol.

-

An aqueous solution of hypophosphorous acid (e.g., 50 wt % in H₂O) is added to the solution under an inert atmosphere.

-

The mixture is heated (e.g., to 90 °C) and stirred. The completion of the reduction is indicated by the disappearance of the yellow color of the diselenide.

-

The resulting this compound solution can be used in situ for subsequent reactions.

| Parameter | Value | Reference |

| Reagents | ||

| Diphenyldiselenide | 0.5 mmol | [1] |

| Hypophosphorous Acid (50 wt % in H₂O) | 0.1 mL | [1] |

| Solvent | Glycerol (0.5 mL) | [1] |

| Reaction Conditions | ||

| Temperature | 90 °C | [1] |

| Reaction Time | 30 minutes | [1] |

| Atmosphere | N₂ | [1] |

| Yield | ||

| This compound (in situ) | High conversion | [1] |

Experimental Workflow

The general workflow for the synthesis and isolation of this compound from diphenyldiselenide is outlined below.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Toxicity: Organoselenium compounds, including this compound and diphenyldiselenide, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Odor: this compound has an extremely foul and persistent odor. All manipulations should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: The reduction reactions are often sensitive to air and should be carried out under an inert atmosphere to prevent re-oxidation of the this compound back to the diselenide.

Conclusion

The reduction of diphenyldiselenide is a versatile and widely employed strategy for the synthesis of this compound. The choice of reducing agent—sodium borohydride, zinc powder, or hypophosphorous acid—can be tailored based on the desired reaction conditions, scale, and cost-effectiveness. This guide provides the necessary technical details to aid researchers in the successful synthesis of this important organoselenium reagent for applications in organic synthesis and drug discovery.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A novel iodide-catalyzed reduction of nitroarenes and aryl ketones with H3PO2 or H3PO3: its application to the synthesis of a potential anticancer agent. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Benzeneselenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzeneselenol (B1242743) (C₆H₅SeH), also known as selenophenol or phenylselenol, is an organoselenium compound that is the selenium analog of phenol.[1] This colorless, malodorous liquid serves as a pivotal reagent in organic synthesis and has garnered increasing interest in medicinal chemistry and drug development.[1][2] Its unique chemical properties, stemming from the presence of the selenol (-SeH) functional group, distinguish it from its sulfur and oxygen counterparts, thiophenol and phenol, respectively. The high acidity, potent nucleophilicity of its conjugate base, and facile redox behavior make benzeneselenol a versatile tool for introducing the phenylselenyl (PhSe) moiety into molecules and a subject of study for its biological activities.[1][3]

This technical guide provides a comprehensive overview of the physicochemical properties of benzeneselenol, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance, with a focus on its applications for researchers in chemistry and drug development.

Physicochemical Properties

Benzeneselenol is a colorless to pale yellow liquid with a notoriously foul odor.[4] It is sensitive to air and light, which can cause it to oxidize and develop a yellow coloration due to the formation of its dimer, diphenyl diselenide.[1][5] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆Se | [1][3] |

| Molar Mass | 157.07 g/mol | [3] |

| CAS Number | 645-96-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Extremely foul, characteristic | [1] |

| Density | 1.479 g/cm³ at 25 °C | [1] |

| Boiling Point | 183 °C / 361.4 °F @ 760 mmHg | |

| 71-72 °C @ 18 mmHg | [1] | |

| 57-59 °C @ 8 mmHg | [5] | |

| pKa | 5.9 | [1] |

| Solubility | Slightly soluble in water; soluble in most organic solvents. Dissolves in water upon addition of base. | [1][3] |

| Refractive Index (n₂₀/D) | 1.616 | [1] |

| Dipole Moment | 1.1 D | [1][3] |

| Se-H Bond Dissociation Energy | 67 - 74 kcal/mol | [1] |

Spectral Properties

The structural features of benzeneselenol can be elucidated through various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopy | Key Peaks / Signals (Solvent: CDCl₃) | Reference(s) |

| ¹H NMR | δ 7.44-7.47 (m, 2H, ortho-H), δ 7.22-7.25 (m, 3H, meta/para-H), δ 1.56 (s, 1H, Se-H) | [6] |

| ¹³C NMR | δ 132.8, δ 129.3, δ 126.5, δ 124.5 | [6] |

| ⁷⁷Se NMR | δ 144.1 (referenced to (PhSe)₂) | [6] |

| FT-IR | C-H stretches (aromatic): 3100-3000 cm⁻¹, Ring modes: 1620-1400 cm⁻¹, C-H out-of-plane bend: 1000-700 cm⁻¹ | [7] |

| Mass Spectrometry (HRMS) | m/z calculated for C₆H₆Se: 157.9635, found: 157.9612 | [6] |

Synthesis and Reactivity

Benzeneselenol is highly reactive, primarily characterized by the acidity of the Se-H proton and its susceptibility to oxidation.

Acidity and Nucleophilicity: With a pKa of 5.9, benzeneselenol is approximately seven times more acidic than its sulfur analog, thiophenol.[1] Consequently, at a neutral pH, it exists predominantly in its ionized form as the phenylselenolate anion (PhSe⁻).[1] This anion is a potent nucleophile, readily participating in substitution reactions to introduce the phenylselenyl group into various molecules.[1][8]

Oxidation: Benzeneselenol is readily oxidized by atmospheric oxygen, a reaction driven by the relative weakness of the Se-H bond.[1] This oxidation yields diphenyl diselenide (Ph₂Se₂), a yellow solid.[1][8] The presence of diphenyl diselenide as an impurity is what typically imparts a yellow color to benzeneselenol samples.[1] This process is reversible; the diselenide can be reduced back to the selenol (or, more commonly, the selenolate) using reducing agents like sodium borohydride (B1222165), followed by acidification.[1]

Experimental Protocols

Caution: Benzeneselenol and related compounds are toxic, malodorous, and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses.[5]

Protocol 1: Synthesis from Phenylmagnesium Bromide and Selenium

This protocol is adapted from the procedure published in Organic Syntheses.[5][9]

Methodology:

-

Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., dry nitrogen or argon). The entire apparatus should be set up in subdued light, as selenium compounds can be light-sensitive.[5]

-

Grignard Reagent Preparation: Prepare phenylmagnesium bromide in the flask using standard methods from bromobenzene (B47551) (1.0 mole equivalent) and magnesium turnings (1.0 mole equivalent) in anhydrous diethyl ether.[9]

-

Reaction with Selenium: To the stirred Grignard reagent, add dry, powdered black selenium (0.96 mole equivalent) in portions at a rate that maintains a gentle reflux. The addition typically takes 15-30 minutes.[5][9]

-

Completion of Reaction: After the selenium addition is complete, continue to stir the mixture and heat at reflux for an additional 30 minutes to form phenylselenomagnesium bromide (PhSeMgBr).[9]

-

Hydrolysis/Workup: Cool the reaction mixture and pour it onto cracked ice (approx. 600 g per 0.5 mole scale). Carefully add concentrated hydrochloric acid with stirring until the mixture is acidic.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it once with diethyl ether.[5]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Remove the ether by rotary evaporation.[5]

-

Purification: Purify the resulting crude benzeneselenol by vacuum distillation. Collect the fraction boiling at 57–59 °C/8 mmHg. The product is a water-white liquid that turns yellow on exposure to air.[5]

Protocol 2: In Situ Generation from Diphenyl Diselenide

Due to its instability and strong odor, benzeneselenol is often generated in situ for immediate use in subsequent reactions.[1]

Methodology:

-

Setup: In a flask under an inert atmosphere, dissolve diphenyl diselenide (1.0 mole equivalent) in a suitable solvent (e.g., ethanol (B145695) or THF).

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 mole equivalents), portion-wise. The yellow color of the diselenide will fade, indicating the formation of the sodium phenylselenolate (PhSeNa) salt.

-

Utilization: The resulting solution of the nucleophilic selenolate can be used directly for reactions like alkylations. Alternatively, careful acidification (e.g., with dilute HCl) at low temperature will generate benzeneselenol, which should be used without isolation.

Biological Activity and Relevance in Drug Development

The unique redox properties of the selenol group are central to its biological activity. In biological systems, the amino acid selenocysteine, which contains a selenol, is a key component of several antioxidant enzymes, including glutathione (B108866) peroxidase and thioredoxin reductase.[10]

Enzyme Inhibition: Benzeneselenol and its derivatives have been identified as a novel class of carbonic anhydrase (CA) inhibitors.[11][12] Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[12] Studies, including X-ray crystallography, have shown that the selenol group can directly bind to the Zn(II) ion in the active site of CA isoforms, such as hCA I and hCA II, thereby inhibiting their catalytic activity.[12] This interaction is driven by the soft character of the selenium atom and the high nucleophilicity of the selenolate anion at physiological pH.[12]

Antioxidant and Pro-oxidant Activities: The redox cycle between selenols (RSeH), seleninic acids (RSeO₂H), and diselenides ((RSe)₂) is fundamental to the antioxidant activity of many organoselenium compounds. They can catalytically detoxify reactive oxygen species (ROS), such as hydrogen peroxide, mimicking the action of glutathione peroxidase.[13] This antioxidant potential makes organoselenium compounds, including structures related to benzeneselenol, interesting candidates for mitigating diseases associated with oxidative stress.[2]

Applications in Synthesis for Drug Discovery: Benzeneselenol and its derivatives, like diphenyl diselenide and benzeneselenenyl chloride, are widely used in organic synthesis to create complex molecules.[8][14] A key transformation is the oxidation of α-phenylseleno carbonyl compounds to form α,β-unsaturated systems, a common structural motif in bioactive molecules.[8] This utility makes benzeneselenol an important tool for medicinal chemists in the synthesis of novel therapeutic agents.[2]

Safety and Handling

Benzeneselenol is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[15] It is also very toxic to aquatic life.[15]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[5] Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.

-

Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[5] It is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5]

Conclusion

Benzeneselenol is a compound with a rich and versatile chemical profile. Its distinct physicochemical properties, particularly its acidity and ease of oxidation, make it a powerful reagent in synthetic organic chemistry. For drug development professionals, benzeneselenol is not only a tool for constructing complex molecular architectures but also a lead structure for designing novel enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrase. As research into the therapeutic potential of organoselenium compounds continues, a thorough understanding of the fundamental properties of benzeneselenol will remain essential for innovation in both chemical synthesis and medicinal chemistry.

References

- 1. Benzeneselenol - Wikipedia [en.wikipedia.org]

- 2. Buy Benzeneselenol | 645-96-5 [smolecule.com]

- 3. Benzeneselenol [chemeurope.com]

- 4. CAS 645-96-5: Benzeneselenol | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Selenol - Wikipedia [en.wikipedia.org]

- 11. Selenols: a new class of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selenols: a new class of carbonic anhydrase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Biological Activity of Synthetic Organoselenium Compounds: What do we Know about the Mechanism? [ouci.dntb.gov.ua]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. Benzeneselenol | 645-96-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Unveiling the Molecular Architecture: An In-depth Technical Guide to the Electronic and Structural Properties of Selenophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenophenol (C₆H₅SeH), the selenium analog of phenol (B47542) and thiophenol, is an organoselenium compound of significant interest in organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics, largely influenced by the presence of the selenium atom, dictate its reactivity and potential applications. This technical guide provides a comprehensive overview of the core electronic and structural properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular framework and related experimental workflows. Understanding these fundamental properties is crucial for the rational design of novel therapeutic agents and advanced materials.

Structural Properties

The precise three-dimensional arrangement of atoms in this compound has been elucidated through a combination of high-resolution rotational spectroscopy and sophisticated quantum mechanical calculations. These studies reveal a molecule with a planar aromatic ring and a flexible selenol (-SeH) group.

Molecular Geometry

The equilibrium structure of this compound has been determined with high accuracy, providing detailed information on bond lengths and angles. The C-Se bond exhibits some partial double bond character, influencing the overall geometry.[1] Key structural parameters are summarized in the table below.

| Parameter | Value | Method |

| Bond Lengths (Å) | ||

| r(C-Se) | ~1.96 | Rotational Spectroscopy / Quantum Calculations[1] |

| r(Se-H) | 1.463 | Rotational Spectroscopy / Quantum Calculations |

| r(C-C) aromatic (avg.) | 1.397 | Rotational Spectroscopy / Quantum Calculations |

| r(C-H) aromatic (avg.) | 1.084 | Rotational Spectroscopy / Quantum Calculations |

| Bond Angles (º) | ||

| ∠(C-Se-H) | 90.7 | Rotational Spectroscopy / Quantum Calculations |

| ∠(C-C-Se) | 120.1 | Rotational Spectroscopy / Quantum Calculations |

Rotational Constants and Molecular Dynamics

Microwave spectroscopy has been instrumental in determining the rotational constants for various isotopic species of this compound.[2][3] These constants are inversely proportional to the moments of inertia and provide a precise fingerprint of the molecule's overall shape.

A key feature of this compound's structure is the internal rotation of the -SeH group around the C-Se bond. Computational studies have shown a very low barrier to this internal rotation (approximately 42 cm⁻¹), which is significantly smaller than that of thiophenol (277 cm⁻¹).[2][3] This low barrier indicates that the selenol group is highly flexible.

| Rotational Constants (MHz) | ⁸⁰Se Isotope |

| A | 5639.4 |

| B | 1558.1 |

| C | 1220.7 |

Electronic Properties

The electronic properties of this compound are largely governed by the interaction of the selenium lone pair electrons with the π-system of the benzene (B151609) ring.

Dipole Moment

The electric dipole moment of this compound is a measure of the charge distribution within the molecule. Experimental and theoretical studies have determined the dipole moment to be approximately 1.08 - 1.1 D.[2][4]

| Property | Value |

| Dipole Moment | 1.08 D[2] |

Electronic Transitions and UV-Vis Spectroscopy

For comparison, phenol exhibits a λmax at 275 nm.[5] It is anticipated that this compound will have a similar absorption profile, potentially at slightly longer wavelengths due to the greater polarizability of selenium.

Acidity and Bond Dissociation Energy

This compound is a more acidic compound than its sulfur analog, thiophenol, with a pKa of 5.9.[4] The weakness of the Se-H bond is also reflected in its lower bond dissociation energy, estimated to be between 67 and 74 kcal/mol, compared to approximately 80 kcal/mol for the S-H bond in thiophenol.[4] This weaker bond makes this compound a good source of the phenylselanyl radical (PhSe•) in organic reactions.

Experimental Protocols

The characterization of this compound's properties relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with elemental selenium.[6]

Procedure:

-

In a three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, dropping funnel, and a gas inlet, phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium in dry ether under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Dry, powdered black selenium is added portion-wise to the gently refluxing Grignard solution.[6]

-

The reaction mixture is stirred for an additional 30 minutes after the selenium addition is complete.[6]

-

The reaction is quenched by pouring the mixture onto cracked ice, followed by acidification with hydrochloric acid.[6]

-

The aqueous layer is separated and extracted with ether. The combined organic layers are dried over a suitable drying agent (e.g., calcium chloride).[6]

-

The ether is removed by distillation, and the crude this compound is purified by vacuum distillation.[6]

Note: this compound is a malodorous and toxic compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. This compound [stenutz.eu]

- 3. Benzeneselenol | C6H6Se | CID 69530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzeneselenol - Wikipedia [en.wikipedia.org]

- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Acidity and pKa of Selenophenol and Thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of selenophenol and thiophenol, two aromatic chalcogenols of significant interest in medicinal chemistry and materials science. This document outlines the quantitative differences in their acidity, details the experimental methodologies for pKa determination, and explores the underlying physicochemical principles governing their proton-donating ability.

Executive Summary

This compound is a considerably stronger acid than its sulfur analog, thiophenol. This heightened acidity is primarily attributed to the weaker selenium-hydrogen (Se-H) bond and the greater polarizability of the larger selenium atom, which effectively stabilizes the resulting selenophenolate anion. Understanding these differences is crucial for applications in drug design, particularly in the development of enzyme inhibitors and antioxidants, where the protonation state of these functional groups can dictate molecular interactions and reactivity.

Comparative Acidity and pKa Data

The acid dissociation constant (pKa) provides a quantitative measure of the acidity of a compound. A lower pKa value indicates a stronger acid. The pKa values for this compound and thiophenol in aqueous solution are summarized in the table below.

| Compound | Structure | Functional Group | pKa (in H₂O) | Reference |

| This compound | C₆H₅SeH | Selenol | 5.9 | [1] |

| Thiophenol | C₆H₅SH | Thiol | 6.62 | [2] |

Table 1: pKa Values of this compound and Thiophenol.

The data clearly indicates that this compound is approximately seven times more acidic than thiophenol[1]. This significant difference in acidity has profound implications for their chemical behavior and biological activity.

Physicochemical Basis of Acidity

The greater acidity of this compound compared to thiophenol can be explained by two primary factors: bond strength and the stability of the conjugate base.

Figure 1: Logical relationship of factors influencing the acidity of this compound and thiophenol.

Se-H vs. S-H Bond Strength

The bond dissociation energy for the Se-H bond in benzeneselenol (B1242743) is estimated to be between 67 and 74 kcal/mol, which is significantly lower than the S-H bond dissociation energy of approximately 80 kcal/mol in thiophenol[1]. This weaker Se-H bond requires less energy to break, facilitating the release of a proton and thus increasing the acidity of this compound.

Stability of the Conjugate Base

Upon deprotonation, this compound and thiophenol form the selenophenolate (C₆H₅Se⁻) and thiophenolate (C₆H₅S⁻) anions, respectively. The stability of these conjugate bases is a critical determinant of the acidity of the parent compound. Selenium is a larger and more polarizable atom than sulfur. The larger atomic radius of selenium allows for the negative charge of the anion to be dispersed over a greater volume, leading to a more stable conjugate base[3][4]. This enhanced stability of the selenophenolate anion shifts the acid-base equilibrium towards dissociation, resulting in a lower pKa for this compound.

Experimental Protocols for pKa Determination

The determination of pKa values for this compound and thiophenol can be accurately achieved through various experimental techniques, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This method involves the gradual addition of a strong base to a solution of the analyte and monitoring the corresponding change in pH.

Workflow for Potentiometric Titration:

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation: Prepare a 0.01 M solution of this compound or thiophenol. Due to their limited water solubility, a co-solvent system, such as 50% (v/v) ethanol-water, is recommended.

-

Instrumentation: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration: Place a known volume (e.g., 50 mL) of the analyte solution in a beaker with a magnetic stirrer. Titrate the solution with a standardized 0.1 M solution of sodium hydroxide, adding the titrant in small increments (e.g., 0.1-0.2 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

UV-Vis Spectrophotometric Titration

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.

Workflow for Spectrophotometric Titration:

References

Probing the Geometry of Selenophenol: A Technical Guide to Rotational Spectroscopy for Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of rotational spectroscopy for the precise structural determination of selenophenol (C₆H₅SeH), a key organoselenium compound. By leveraging the principles of microwave spectroscopy, researchers can obtain highly accurate molecular geometries, providing critical data for computational modeling, understanding non-covalent interactions, and supporting drug design and development processes where selenium-containing moieties are of interest.

Introduction to Rotational Spectroscopy for Structural Elucidation

Rotational spectroscopy is a powerful technique for determining the gas-phase structure of molecules with high precision. By measuring the absorption of microwave radiation, which excites rotational transitions, one can determine the moments of inertia of a molecule. These moments of inertia are directly related to the molecule's mass distribution and, therefore, its geometry, including bond lengths and angles. For complex molecules like this compound, the analysis is enhanced by studying various isotopologues, which provides multiple perspectives on the molecular structure, leading to a highly refined geometric model.

Recent studies on this compound have utilized jet-cooled broadband microwave spectroscopy, a technique that simplifies complex spectra by cooling molecules to very low rotational temperatures. This approach, combined with high-level quantum mechanical calculations, has provided an unprecedentedly detailed view of this compound's structure and dynamics.[1][2][3][4]

Experimental Protocol: Jet-Cooled Broadband Microwave Spectroscopy of this compound

The determination of the rotational spectrum of this compound involves a sophisticated experimental setup designed to isolate and probe the molecule in the gas phase at low temperatures. The following protocol is based on the methodology described in the comprehensive study by Li et al. (2023).[1][2][4]

2.1. Sample Preparation and Introduction

A commercial sample of this compound (97% purity) is used without further purification. The sample is placed in an external reservoir at room temperature. A carrier gas, such as neon or argon, is passed over the sample, and the resulting vapor mixture is introduced into a high-vacuum chamber via a pulsed nozzle.

2.2. Supersonic Expansion and Rotational Cooling

The gas mixture is expanded supersonically into the vacuum chamber. This rapid, adiabatic expansion cools the this compound molecules to rotational temperatures of only a few Kelvin. This cooling process dramatically simplifies the rotational spectrum by populating only the lowest rotational energy levels, making spectral assignment less ambiguous.

2.3. Microwave Excitation and Detection

The cooled molecular jet is interrogated with microwave radiation. A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is employed to cover a broad frequency range, typically from 2 to 8 GHz, in a single experiment.[1][2][4] For higher frequency measurements, up to 18 GHz, narrow-band impulse excitation can be used.[1][2][4] The interaction of the microwave field with the molecular dipole moment induces rotational transitions.

2.4. Data Acquisition and Analysis

Following the microwave pulse, the molecules emit a free induction decay (FID) signal, which is detected and digitized. A Fourier transform of the FID yields the frequency-domain rotational spectrum. The observed transition frequencies are then fitted to a semi-rigid rotor model to determine the rotational constants (A, B, and C) for each isotopologue present in the sample. The natural abundance of selenium isotopes (⁸⁰Se, ⁷⁸Se, ⁷⁶Se, ⁸²Se, ⁷⁷Se, and ⁷⁴Se) and the possibility of ¹³C substitution allow for the determination of rotational constants for multiple species.[1][2][4]

Data Presentation: Rotational Constants and Molecular Structure

The analysis of the rotational spectra of multiple isotopologues of this compound provides a wealth of quantitative data that is used to determine its precise three-dimensional structure.

Experimental Rotational Constants

The rotational constants for the most abundant isotopologues of this compound, as determined by Li et al. (2023), are summarized in the table below. These values are crucial for the subsequent structural determination.

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| ⁸⁰Se-selenophenol | 5589.1(19) | 962.3(11) | 820.9(10) |

| ⁷⁸Se-selenophenol | 5591.6(19) | 974.7(12) | 829.3(11) |

| ⁷⁶Se-selenophenol | 5586.6(16) | 987.7(11) | 838.1(10) |

| ⁸²Se-selenophenol | 5589.9(17) | 950.5(11) | 812.9(10) |

| ⁷⁷Se-selenophenol | 5590.3(18) | 981.2(12) | 833.7(11) |

| ⁷⁴Se-selenophenol | 5585.0(17) | 1001.3(12) | 847.4(11) |

Data sourced from Li et al. (2023).[2]

Quantum Chemical Calculations of Spectroscopic Parameters

To aid in the spectral assignment and to validate the experimental findings, quantum chemical calculations are performed. The following table presents a comparison of computed spectroscopic parameters for ⁸⁰Se-selenophenol using different levels of theory.

| Method | Basis Set | A (MHz) | B (MHz) | C (MHz) |

| MP2 | def2-TZVP | 5573.62 | 960.57 | 818.89 |

| B3LYP | def2-TZVP | 5610.35 | 962.93 | 820.80 |

| B3LYP | pcs-2 | 5611.74 | 962.42 | 820.40 |

| B3LYP | pcs-3 | 5615.23 | 963.85 | 821.43 |

Data sourced from Li et al. (2023).[3]

Determined Molecular Structure of this compound

By combining the experimental rotational constants with high-level ab initio calculations, a highly accurate equilibrium structure (rₑ) can be determined. The table below lists the key bond lengths and angles for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| r(Se-H) | 1.4578(40) | ∠(C₂-C₁-Se) | 124.31(20) |

| r(C-Se) | 1.9067(50) | ∠(C₆-C₁-Se) | 116.48(20) |

| r(C₁-C₂) | 1.4011(20) | ∠(C₁-Se-H) | 97.89(30) |

| r(C₂-C₃) | 1.3925(20) | ∠(C₁-C₂-C₃) | 119.53(20) |

| r(C₃-C₄) | 1.3933(20) | ∠(C₂-C₃-C₄) | 120.41(20) |

| r(C₄-C₅) | 1.3929(20) | ∠(C₃-C₄-C₅) | 119.82(20) |

| r(C₅-C₆) | 1.3931(20) | ∠(C₄-C₅-C₆) | 120.37(20) |

| r(C₁-C₆) | 1.3999(20) | ∠(C₅-C₆-C₁) | 119.86(20) |

Data represents the Born-Oppenheimer equilibrium structure (rₑBO) from Li et al. (2023).[3]

Visualizing the Process and Concepts

To better illustrate the workflow and the physical principles involved, the following diagrams are provided.

A key feature of this compound's structure is the internal rotation of the selenol (-SeH) group. This torsional motion leads to a splitting of the vibrational ground state, which can be observed in the rotational spectrum.

Conclusion

The structural analysis of this compound using rotational spectroscopy provides a detailed and accurate picture of its molecular geometry. The combination of jet-cooled conditions and the study of multiple isotopologues allows for a robust determination of bond lengths and angles. This experimental data serves as a critical benchmark for theoretical models and enhances our understanding of the fundamental properties of organoselenium compounds, which is of significant value to researchers in the fields of chemistry, materials science, and drug development. The low barrier to internal rotation of the selenol group, significantly smaller than that of thiophenol, is a noteworthy feature revealed by these studies.[1][2][4]

References

Unraveling the Equilibrium Structure of Selenophenol: A Quantum Mechanical Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Selenophenol (C₆H₅SeH), an aromatic selenium-containing compound, presents a fascinating case study in molecular structure and dynamics. Its structural similarity to phenol (B47542) and thiophenol, coupled with the unique electronic properties of selenium, makes it a molecule of significant interest in various chemical and biological contexts. Understanding the precise three-dimensional arrangement of its atoms—the equilibrium structure—is fundamental to elucidating its reactivity, intermolecular interactions, and potential applications, particularly in the realm of drug design where selenium-containing moieties are increasingly explored.

This technical guide provides an in-depth analysis of the quantum mechanical calculations used to determine the equilibrium structure of this compound. It summarizes the key findings from recent high-level computational studies and the experimental data that corroborates them. The methodologies behind these calculations are detailed, and the logical flow of the computational and experimental workflow is visualized.

Data Presentation: The Equilibrium Geometry of this compound

The equilibrium structure of this compound has been determined with high accuracy through a combination of sophisticated computational methods and experimental validation. The primary computational approach involves coupled-cluster calculations with single, double, and perturbative triple excitations (CCSD(T)), which is often considered the "gold standard" in quantum chemistry for its precision.

Two key equilibrium structures have been reported: a Born-Oppenheimer equilibrium structure (reBO) and a mass-dependent effective structure (rm(2)). The reBO structure is derived purely from theoretical calculations, while the rm(2) structure is fitted to experimental rotational constants.

Calculated Equilibrium Structural Parameters

The following tables summarize the key structural parameters of this compound as determined by high-level quantum mechanical calculations.

Table 1: Calculated Bond Lengths of this compound

| Bond | reBO (Å) | rm(2) (Å) |

| C1-Se | 1.905 | 1.906 |

| Se-H7 | 1.458 | 1.458 |

| C1-C2 | 1.399 | 1.399 |

| C2-C3 | 1.394 | 1.394 |

| C3-C4 | 1.396 | 1.396 |

| C4-C5 | 1.396 | 1.396 |

| C5-C6 | 1.394 | 1.394 |

| C6-C1 | 1.399 | 1.399 |

| C2-H8 | 1.082 | 1.082 |

| C3-H9 | 1.082 | 1.082 |

| C4-H10 | 1.082 | 1.082 |

| C5-H11 | 1.082 | 1.082 |

| C6-H12 | 1.082 | 1.082 |

Table 2: Calculated Bond Angles of this compound

| Angle | reBO (°) | rm(2) (°) |

| C1-Se-H7 | 91.8 | 91.8 |

| C2-C1-Se | 120.2 | 120.2 |

| C6-C1-Se | 120.2 | 120.2 |

| C6-C1-C2 | 119.6 | 119.6 |

| C1-C2-C3 | 120.2 | 120.2 |

| C2-C3-C4 | 120.0 | 120.0 |

| C3-C4-C5 | 119.9 | 119.9 |

| C4-C5-C6 | 120.0 | 120.0 |

| C5-C6-C1 | 120.2 | 120.2 |

| C1-C2-H8 | 119.9 | 119.9 |

| C3-C2-H8 | 119.9 | 119.9 |

| C2-C3-H9 | 120.0 | 120.0 |

| C4-C3-H9 | 120.0 | 120.0 |

| C3-C4-H10 | 120.0 | 120.0 |

| C5-C4-H10 | 120.0 | 120.0 |

| C4-C5-H11 | 120.0 | 120.0 |

| C6-C5-H11 | 120.0 | 120.0 |

| C5-C6-H12 | 119.9 | 119.9 |

| C1-C6-H12 | 119.9 | 119.9 |

Table 3: Calculated Dihedral Angles of this compound

| Dihedral Angle | reBO (°) | rm(2) (°) |

| C2-C1-Se-H7 | 0.0 | 0.0 |

| C6-C1-C2-C3 | 0.0 | 0.0 |

| C1-C2-C3-C4 | 0.0 | 0.0 |

| C2-C3-C4-C5 | 0.0 | 0.0 |

| C3-C4-C5-C6 | 0.0 | 0.0 |

| C4-C5-C6-C1 | 0.0 | 0.0 |

Note: The dihedral angles indicate a planar phenyl ring and the Se-H bond lying in the plane of the ring.

Experimental and Computational Methodologies

The determination of this compound's equilibrium structure relies on a synergistic approach combining experimental rotational spectroscopy with high-level ab initio calculations.

Experimental Protocol: Rotational Spectroscopy

The experimental determination of the rotational constants for this compound and its isotopologues is a crucial step in validating the theoretical calculations.

-

Sample Preparation and Introduction : A commercial sample of this compound (typically around 97% purity) is used without further purification. The sample is vaporized at room temperature and seeded into a carrier gas, such as neon, at a stagnation pressure of approximately 0.2 MPa.[1]

-

Supersonic Expansion : The gas mixture is expanded through a nozzle into a high-vacuum chamber. This process, known as supersonic expansion, cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Spectroscopy : The cooled molecules are subjected to microwave radiation. The primary techniques used are:

-

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy : This technique is employed in the 2-8 GHz range and allows for the rapid acquisition of a broad spectrum.[1]

-

Fabry-Pérot Resonator FTMW Spectroscopy : This method is used for higher frequency measurements (e.g., 8-18 GHz) and offers high resolution and sensitivity.[1]

-

-

Data Analysis : The recorded spectra are analyzed to identify the rotational transitions for the parent molecule and its naturally abundant isotopologues (e.g., ⁸⁰Se, ⁷⁸Se, ⁷⁶Se, ⁸²Se, ⁷⁷Se, ⁷⁴Se, and ¹³C species).[1] The frequencies of these transitions are then fitted to a Hamiltonian model to determine the precise rotational constants for each isotopic species.

Computational Protocol: Ab Initio Calculations

The theoretical determination of the equilibrium structure involves a multi-step computational process.

-

Initial Geometry Optimization : An initial guess for the molecular geometry is optimized using a computationally less expensive method, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable functional (e.g., B3PW91).[2]

-

High-Level Geometry Optimization : The geometry is then further refined using the highly accurate coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)). To account for core-electron correlation effects, an all-electron calculation is performed (indicated by _ae) with a core-valence basis set, such as cc-wCVTZ.[1]

-

Basis Set Extrapolation : To improve the accuracy of the calculated geometry, a correction is applied to account for the finite size of the basis set. This is often done by calculating the difference in the geometry between the cc-wCVTZ and a larger cc-wCVQZ basis set at the MP2 level and adding this correction to the CCSD(T)_ae/cc-wCVTZ structure.[1]

-

Vibrational Corrections : The calculated equilibrium rotational constants (Be) are corrected for vibrational effects to obtain the ground-state rotational constants (B₀), which can be directly compared with the experimental values.

-

Structure Refinement : The final theoretical structure is validated by comparing the calculated rotational constants with the experimentally determined ones. Further refinement can be performed by fitting the structural parameters to the experimental rotational constants of multiple isotopologues.

Visualizations

Computational Workflow for Equilibrium Structure Determination

The following diagram illustrates the key steps in the combined experimental and computational workflow for determining the equilibrium structure of this compound.

Caption: A flowchart illustrating the interplay between experimental rotational spectroscopy and high-level quantum mechanical calculations to determine the equilibrium structure of this compound.

Relationship Between Computational Methods

The following diagram shows the hierarchical relationship and increasing accuracy of the computational methods typically employed for geometry optimization.

Caption: A diagram showing the hierarchy of common quantum chemical methods used for geometry optimization, from less to more computationally demanding and accurate.

Conclusion

The equilibrium structure of this compound has been precisely determined through a powerful combination of rotational spectroscopy and state-of-the-art quantum mechanical calculations. The excellent agreement between the experimentally derived and theoretically calculated structural parameters provides a high degree of confidence in the final geometry. This detailed structural information is invaluable for understanding the fundamental properties of this compound and serves as a critical foundation for future studies on its chemical reactivity, intermolecular interactions, and its potential role in the development of novel therapeutic agents. The methodologies outlined in this guide represent the current best practices for the accurate determination of molecular structures, providing a robust framework for researchers in computational chemistry, spectroscopy, and drug discovery.

References

Torsional Flexibility and Internal Rotation of the Selenol Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selenol group (R-SeH), the selenium analog of the familiar thiol group, imparts unique physicochemical properties to molecules, influencing their conformation, reactivity, and biological activity. Its larger size, lower electronegativity, and higher polarizability compared to sulfur lead to distinct torsional barriers and rotational dynamics. Understanding the torsional flexibility and internal rotation of the selenol group is paramount for accurately modeling selenium-containing compounds, designing novel therapeutics, and elucidating the mechanisms of selenoenzymes. This technical guide provides a comprehensive overview of the torsional properties of the selenol group, detailing experimental and computational methodologies for their characterization and presenting key quantitative data.

Introduction

Selenium is an essential trace element, and its incorporation into molecules, particularly as the selenol group in the amino acid selenocysteine, plays a critical role in various biological processes. Selenoenzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases, are crucial for antioxidant defense and redox signaling. The unique reactivity of the selenol group, which is more acidic and a stronger nucleophile than the thiol group at physiological pH, is central to their catalytic function.

The three-dimensional structure and conformational dynamics of molecules are intimately linked to their function. The rotation around single bonds, governed by torsional energy barriers, dictates the accessible conformations of a molecule. For selenol-containing compounds, the torsional flexibility of the C-Se bond significantly influences molecular shape, intramolecular interactions, and the accessibility of the reactive selenol moiety. This guide delves into the fundamental principles of selenol group internal rotation and the advanced techniques used to study it.

Quantitative Data on Torsional Barriers

The energy barrier to internal rotation of the selenol group has been determined for several small molecules using a combination of experimental spectroscopy and quantum chemical calculations. These values provide a fundamental understanding of the steric and electronic factors governing the rotational dynamics.

| Compound | Method | Rotational Barrier (cm⁻¹) | Rotational Barrier (kcal/mol) | Reference |

| Selenophenol (C₆H₅SeH) | B3PW91/cc-pVTZ | 42 | 0.12 | [1][2][3][4] |

| Thiophenol (C₆H₅SH) | Experimental | 277 | 0.79 | [1][2][3][4] |

| Phenol (C₆H₅OH) | Experimental | 1207 | 3.45 | [2] |

| Methaneselenol (CH₃SeH) | Microwave Spectroscopy | 350 | 1.00 |

Table 1: Torsional Barriers of this compound and Related Compounds. This table compares the experimentally and computationally determined torsional barriers for the rotation of the -XH group (X = Se, S, O) in aromatic systems. The significantly lower barrier in this compound highlights its greater torsional flexibility.

| Torsional Angle (degrees) | Energy (kJ/mol) | Energy (cm⁻¹) |

| 0 | 4.19 | 350 |

| 60 | 0.00 | 0 |

| 120 | 4.19 | 350 |

| 180 | 0.00 | 0 |

| 240 | 4.19 | 350 |

| 300 | 0.00 | 0 |

| 360 | 4.19 | 350 |

Table 2: Experimental Torsional Potential Energy for Methaneselenol (CH₃SeH). This data, derived from microwave spectroscopy, illustrates the threefold rotational potential of the methyl group relative to the selenol group.

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the fine structure of the rotational spectrum, it is possible to determine the rotational constants and, subsequently, the molecular geometry and internal rotation barriers.

Protocol for Determining the Rotational Barrier of a Volatile Selenol Compound:

-

Sample Preparation: The selenol compound is placed in a sample holder and, if necessary, gently heated to achieve a sufficient vapor pressure. The vapor is then introduced into the high-vacuum chamber of the spectrometer.

-

Microwave Irradiation: A beam of microwave radiation is passed through the gas-phase sample. The frequency of the microwaves is swept over a specific range.

-

Detection: When the microwave frequency matches the energy difference between two rotational energy levels, the molecules absorb the radiation. This absorption is detected by a sensitive detector. For enhanced sensitivity, techniques like Stark modulation, which applies an external electric field to split the rotational levels, can be employed.

-

Spectral Analysis: The resulting microwave spectrum consists of a series of sharp absorption lines. The frequencies of these lines are measured with high precision.

-

Assignment of Transitions: The observed transitions are assigned to specific changes in the rotational quantum numbers (J). This is often a complex process, especially for asymmetric molecules.

-

Fitting and Data Extraction: The assigned transition frequencies are fitted to a Hamiltonian model that includes terms for the overall rotation of the molecule and the internal rotation of the selenol group. This fitting process yields the rotational constants (A, B, C) and the potential energy barrier (V₃) for internal rotation.

Far-Infrared (FIR) Spectroscopy

Far-infrared spectroscopy directly probes the low-frequency vibrational modes of molecules, including torsional vibrations. The energy of the absorbed radiation corresponds to the torsional energy levels, from which the potential barrier can be derived.

Protocol for Measuring Torsional Frequencies of a Selenol Compound:

-

Sample Preparation: The sample can be in the gas, liquid, or solid state. For gases, a long-path-length gas cell is used to increase the absorption signal. For liquids or solids, the sample can be prepared as a thin film or a mull.

-

FT-FIR Spectrometer Setup: A Fourier-transform far-infrared spectrometer is used. The instrument consists of a broadband FIR source, an interferometer (typically a Michelson interferometer), a sample compartment, and a detector (e.g., a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector).

-

Data Acquisition: An interferogram is recorded by scanning the moving mirror of the interferometer. The process is repeated multiple times (scans) and averaged to improve the signal-to-noise ratio. A background interferogram (without the sample) is also recorded.

-

Fourier Transformation: The sample and background interferograms are subjected to a Fourier transform to obtain the single-beam spectra. The ratio of the sample spectrum to the background spectrum yields the transmittance or absorbance spectrum.

-

Spectral Analysis: The FIR spectrum is analyzed to identify the absorption bands corresponding to the torsional vibrations of the selenol group. These are typically broad and weak bands found in the low-frequency region (below 400 cm⁻¹).

-

Barrier Height Calculation: The observed torsional frequencies are used to determine the parameters of the torsional potential energy function, from which the barrier height is calculated.

Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the torsional potential energy surface of molecules.

Protocol for Calculating the Torsional Barrier of a Selenol Compound using DFT:

-

Molecular Structure Input: The 3D coordinates of the selenol-containing molecule are built using a molecular modeling program.

-

Choice of Method and Basis Set: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) are selected. For molecules containing heavy atoms like selenium, basis sets with effective core potentials (ECPs) may be employed.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation (the global minimum on the potential energy surface).

-

Potential Energy Surface Scan (Torsional Scan): A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defining the C-Se bond in small increments (e.g., 10-15 degrees). At each step, the dihedral angle is held fixed while the rest of the molecular geometry is allowed to relax to its minimum energy.

-

Energy Profile Generation: The energy at each point of the scan is plotted against the dihedral angle to generate the torsional potential energy profile.

-

Barrier Height Determination: The rotational barrier is calculated as the energy difference between the highest energy point (transition state) and the lowest energy point (ground state) on the potential energy profile.

Visualizations

Signaling Pathway: The Catalytic Cycle of Thioredoxin Reductase

Selenocysteine is a key component of the active site of thioredoxin reductase (TrxR), an enzyme crucial for maintaining the cellular redox balance. The torsional flexibility of the selenol-containing residue is essential for the enzyme's catalytic function.

Experimental Workflow: Combined Analysis of Torsional Flexibility

A comprehensive understanding of selenol group rotation often requires a synergistic approach combining experimental and computational methods.

Conclusion

The torsional flexibility of the selenol group is a critical parameter that dictates the conformational landscape and, consequently, the chemical and biological properties of selenium-containing molecules. As demonstrated, the rotational barrier of the C-Se bond is significantly lower than that of its sulfur and oxygen counterparts, leading to a higher degree of conformational freedom. This inherent flexibility has profound implications for drug design, where precise control over molecular conformation is essential for target binding and efficacy. Furthermore, in the realm of enzymology, the dynamic nature of the selenol group within the active sites of selenoenzymes is fundamental to their catalytic mechanisms. The integrated experimental and computational workflows outlined in this guide provide a robust framework for researchers to elucidate the torsional properties of novel selenol-containing compounds, thereby advancing our understanding of selenium's role in chemistry and biology.

References

- 1. fiveable.me [fiveable.me]

- 2. Selenocysteine - Wikipedia [en.wikipedia.org]

- 3. Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Explain the dramatic difference in rotational energy barriers of ... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide on the Bond Dissociation Energy of the Se-H Bond in Selenophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bond dissociation energy (BDE) of the selenium-hydrogen (Se-H) bond in selenophenol (also known as benzeneselenol, PhSeH). A thorough understanding of this thermodynamic parameter is crucial for applications in organic synthesis, antioxidant chemistry, and drug development, as the Se-H bond strength dictates the compound's reactivity, particularly its ability to act as a hydrogen atom donor.

Quantitative Data on Se-H Bond Dissociation Energy

The Se-H bond in this compound is notably weaker than the analogous S-H bond in thiophenol, contributing to its facile oxidation in the presence of air[1]. This reactivity is a direct consequence of its lower bond dissociation energy. A summary of reported experimental and theoretical values for the Se-H BDE in this compound is presented below.

| Method | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) | Reference |

| Experimental | 326.4 ± 16.7 | 78.0 ± 4.0 | [2] |

| Estimated Range | 280 - 310 | 67 - 74 | [1] |

| Theoretical Calculation ((RO)B3LYP/6-311++G(2df,2p)//(U)B3LYP/6-311G(d,p)) | 308 ± 8 | 73.6 ± 1.9 | [2] |

| Previous Theoretical Calculation | 280.3 | 67.0 | [2] |

The variability in the reported values highlights the challenges in both experimental determination and theoretical calculation of this parameter. However, there is a general consensus that the Se-H bond in this compound is significantly weaker than the S-H bond in thiophenol, which has a BDE of approximately 80 kcal/mol (335 kJ/mol)[1].

Experimental and Theoretical Methodologies

The determination of bond dissociation energies relies on a combination of experimental techniques and computational methods. While specific detailed protocols for this compound are not extensively published, the methodologies employed for analogous compounds like phenols and thiophenols provide a clear framework.

Experimental Protocol: Time-Resolved Photoacoustic Calorimetry (TR-PAC)

Time-Resolved Photoacoustic Calorimetry (TR-PAC) is a powerful experimental technique used to measure the enthalpy of reactions involving short-lived intermediates, making it suitable for determining BDEs in solution. The general workflow is as follows:

-

Sample Preparation : A solution of the compound of interest (e.g., this compound) and a photosensitizer in a suitable solvent is prepared.

-

Photolysis : The solution is irradiated with a nanosecond laser pulse. The photosensitizer absorbs the light and initiates a reaction, in this case, the homolytic cleavage of the Se-H bond.

-

Acoustic Wave Generation : The heat released during the reaction causes a rapid thermal expansion of the solvent, generating an acoustic wave.

-

Detection : A sensitive microphone detects the acoustic wave. The amplitude of this wave is proportional to the heat released.

-

Data Analysis : By comparing the signal from the sample with that of a known calorimetric reference, the enthalpy of the reaction can be determined, which is then used to calculate the bond dissociation energy.

Caption: Workflow for determining BDE using TR-PAC.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a widely used tool for calculating bond dissociation energies. A common approach involves the following steps:

-

Geometry Optimization : The ground-state geometries of the parent molecule (this compound, ArSeH) and the resulting radical (selenyl radical, ArSe•) and hydrogen atom (H•) are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

-

Frequency Calculations : Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation : The total electronic energies of the optimized species are calculated, often with a higher level of theory or a larger basis set (e.g., 6-311++G(2df,2p)) for improved accuracy.

-

BDE Calculation : The bond dissociation enthalpy at 298 K is calculated using the following equation: BDE(Se-H) = [E(ArSe•) + E(H•)] - E(ArSeH) + ΔZPVE + Thermal Corrections

Caption: Workflow for calculating BDE using DFT.

Role in Antioxidant Activity

The relatively weak Se-H bond in this compound is fundamental to its antioxidant properties. Organoselenium compounds are known to scavenge free radicals, and the primary mechanism for this compound is likely through hydrogen atom transfer (HAT).

In this mechanism, this compound donates its hydrogen atom to a reactive oxygen species (ROS) or another radical (R•), thereby neutralizing the radical and forming a more stable selenyl radical (PhSe•). The selenyl radical can then participate in further reactions, such as dimerization to form diphenyl diselenide (PhSeSePh).

Caption: Hydrogen Atom Transfer (HAT) mechanism.

The efficacy of this compound as an antioxidant is directly tied to the Se-H BDE. A lower BDE facilitates the hydrogen atom donation, making the compound a more potent radical scavenger. This property is of significant interest in the development of novel therapeutic agents to combat oxidative stress-related diseases. The 4-amino-benzeneselenol derivatives have been suggested as potentially efficient antioxidants based on theoretical calculations[2].

References

An In-depth Technical Guide to the Nucleophilic and Electrophilic Character of Selenophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dual reactivity of selenophenol (PhSeH), a pivotal organoselenium compound. We will explore its fundamental physicochemical properties, its role as both a potent nucleophile and a precursor to strong electrophiles, and its applications in organic synthesis and drug discovery. Detailed experimental protocols and mechanistic diagrams are provided to facilitate practical application and deeper understanding.

Core Physicochemical Properties

The reactivity of this compound is fundamentally governed by its acidity and the strength of the Selenium-Hydrogen (Se-H) bond. These properties distinguish it significantly from its sulfur analog, thiophenol.

Selenium's larger atomic radius and lower electronegativity compared to sulfur result in a more acidic proton and a weaker Se-H bond.[1][2] The conjugate base, the selenophenolate anion (PhSe⁻), is therefore a highly potent and soft nucleophile.[2][3] Conversely, the weakness of the Se-H bond facilitates oxidation, making this compound an effective precursor to electrophilic selenium species.[3]

Table 1: Comparison of Physicochemical Properties of this compound and Thiophenol

| Property | This compound (PhSeH) | Thiophenol (PhSH) | Implication for Reactivity |

| pKa | 5.9[1][3][4] | 6.5[1][4] | This compound is more acidic, readily forming the highly nucleophilic PhSe⁻ anion. |

| Bond Dissociation Energy (BDE) | 67-74 kcal/mol (280-310 kJ/mol)[3][4] | ~80 kcal/mol (~335 kJ/mol)[3] | The weaker Se-H bond makes this compound more susceptible to oxidation and H-atom donation. |

Synthesis of this compound

This compound is typically prepared by the reduction of its more stable, commercially available dimer, diphenyl diselenide, or via the reaction of a Grignard reagent with elemental selenium.[1][2] Due to its sensitivity to air, it is often generated in situ for immediate use.[4] this compound is a colorless liquid that quickly turns yellow upon exposure to air due to oxidation to diphenyl diselenide.[3][5]

Experimental Protocol: Synthesis via Grignard Reagent

This procedure is a general method for preparing selenophenols.[5]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene (B47551) in anhydrous ether is added dropwise to initiate the formation of phenylmagnesium bromide.

-

Reaction with Selenium: Once the Grignard reagent formation is complete, elemental selenium powder is added portion-wise at a rate that maintains a gentle reflux. The mixture is stirred until the selenium is consumed.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and carefully poured onto cracked ice. The mixture is then acidified with hydrochloric acid.

-

Extraction and Purification: The aqueous layer is separated and extracted with ether. The combined organic layers are dried over calcium chloride, the solvent is removed under reduced pressure, and the remaining this compound is purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

Nucleophilic Character of this compound

The primary nucleophilic species is the selenophenolate anion (PhSe⁻), readily generated by treating this compound with a base.[3] This anion is a powerful, soft nucleophile that participates in a wide range of reactions.

Key Reactions as a Nucleophile

-

Nucleophilic Substitution (Sₙ2): Selenophenolate readily displaces leaving groups from primary and secondary alkyl halides to form selenoethers (selenides).[5][6][7] This is a cornerstone reaction for incorporating the phenylselanyl group into molecules.

-

Epoxide Ring-Opening: The anion attacks the less sterically hindered carbon of an epoxide, leading to the regioselective formation of β-hydroxy selenides.[4]

-

Michael Addition: As a soft nucleophile, PhSe⁻ undergoes conjugate addition to α,β-unsaturated carbonyl compounds.

-

Addition to Alkynes: The nucleophilic addition of this compound to alkynes provides a stereoselective route to functionalized vinylic selenides.[1]

Caption: General pathway for the nucleophilic reactivity of this compound.

Experimental Protocol: Synthesis of Benzyl (B1604629) Phenyl Selenide (B1212193)

-

Selenophenolate Generation: In a round-bottom flask under an inert atmosphere, dissolve this compound in ethanol (B145695). Add an aqueous solution of sodium hydroxide (B78521) to generate sodium selenophenolate. The solution should be handled quickly to minimize air oxidation.

-

Alkylation: To the freshly prepared selenophenolate solution, add benzyl bromide dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it to yield the crude product. Purify the benzyl phenyl selenide by column chromatography.

Electrophilic Character and Reactions

This compound itself is not electrophilic. However, it serves as a crucial precursor to potent electrophilic selenium reagents, most notably phenylselanyl halides (PhSeX, where X = Cl, Br). These are typically generated by the halogenation of diphenyl diselenide (PhSeSePh), which is the air-oxidation product of this compound.[1] These reagents are sources of the "PhSe⁺" cation.[1]

Key Reactions of Electrophilic Selenium

-

Selenofunctionalization of Alkenes: Electrophilic selenium reagents react with alkenes to form a three-membered seleniranium ion intermediate.[8][9] This highly reactive intermediate is then trapped by an external or internal nucleophile in a stereospecific anti-addition, leading to vicinal functionalization of the double bond.[9]

-

Selenocyclization: If the alkene substrate contains an internal nucleophile (e.g., a hydroxyl or carboxyl group), it can attack the seleniranium ion to form a heterocyclic compound.[8][10] This is a powerful method for constructing cyclic ethers and lactones.

-

α-Selenenylation of Carbonyls: Enolates or enols react with electrophilic selenium reagents to introduce a selenium moiety at the α-position. The resulting α-seleno carbonyl compounds are valuable intermediates that can be oxidized to selenoxides, which then undergo syn-elimination to form α,β-unsaturated carbonyl compounds.[9]

Caption: Generation of electrophilic selenium and its reaction with an alkene.

Experimental Protocol: Hydroxyselenenylation of Cyclohexene (B86901)

-

Electrophile Generation: In a flask protected from light, dissolve diphenyl diselenide in a solvent like dichloromethane. Add bromine (Br₂) dropwise at 0 °C. The characteristic red-brown color of bromine will disappear as it reacts to form phenylselanyl bromide (PhSeBr).

-

Reaction with Alkene: In a separate flask, dissolve cyclohexene in a mixture of acetonitrile (B52724) and water. Cool the solution to 0 °C.

-

Addition: Add the freshly prepared PhSeBr solution dropwise to the cyclohexene solution.

-

Reaction and Quenching: Stir the mixture at 0 °C until the reaction is complete (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting trans-2-hydroxycyclohexyl phenyl selenide by column chromatography.

Relevance in Drug Development

The unique reactivity of selenium makes organoselenium compounds, including derivatives of this compound, highly valuable in medicinal chemistry and drug development.[11][12][13]

-

Antioxidant Agents: Many organoselenium compounds can mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx). They catalytically reduce harmful reactive oxygen species (ROS) like hydrogen peroxide, thereby protecting cells from oxidative stress.[11] This is a key strategy in developing treatments for diseases associated with oxidative damage.

-

Anticancer Agents: Selenium compounds have shown significant potential as anticancer agents.[12][14][15] They can induce apoptosis in cancer cells through various mechanisms, including the generation of ROS within the tumor microenvironment, which selectively targets cancer cells that already have a high level of oxidative stress. The incorporation of selenium into existing drug scaffolds has been shown to enhance their bioactivity and efficacy.[11][14]

The synthetic methodologies based on the nucleophilic and electrophilic nature of this compound are critical for creating the diverse library of organoselenium molecules currently being investigated for therapeutic applications.[12]

References

- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 2. Selenol - Wikipedia [en.wikipedia.org]

- 3. Benzeneselenol - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Selenol-Based Nucleophilic Reaction for the Preparation of Reactive Oxygen Species-Responsive Amphiphilic Diblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Electrophilic Selenium, Selenocyclizations | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Selenization of Small Molecule Drugs: A New Player on the Board - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

Synthesis of Selenophenol Derivatives for Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of selenophenol and its derivatives, with a focus on their applications in materials science. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways to serve as a valuable resource for researchers in organic electronics, polymer science, and nanotechnology.

Introduction to this compound and Its Derivatives